(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL
Description
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Properties
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOFSDXTFGOZLA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293040 | |
| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224434-02-0 | |
| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224434-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol
Introduction
(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a fluorine-substituted phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The physical properties of this compound are critical for its purification, formulation, and biological activity. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and an analysis of the structure-property relationships.
Chemical Identity and Structure
This compound is an organic compound with the molecular formula C₈H₁₀FNO.[1] Its structure consists of an ethanol backbone with an amino group and a 2-fluorophenyl group attached to the same chiral carbon atom (C2). The "(2S)" designation specifies the stereochemistry at this carbon, which is crucial for its interaction with biological targets.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol [1] |
| CAS Number | 3225-74-9 (for the racemate)[1] |
| PubChem CID | 15067176 (for the racemate)[1] |
Physicochemical Properties
The physical properties of this compound are influenced by the presence of the polar amino and hydroxyl groups, the aromatic ring, and the electronegative fluorine atom. These features enable hydrogen bonding and dipole-dipole interactions, which in turn affect its melting point, boiling point, and solubility.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Melting Point | 182–185°C | Data for the hydrochloride salt of the positional isomer 2-amino-1-(4-fluorophenyl)ethanol.[2] The free base is expected to have a different melting point. |
| Boiling Point | 287.4 ± 25.0 °C | Data for the racemate 2-amino-1-(2-fluorophenyl)ethanol.[3] |
| Solubility | Soluble in water, moderately soluble in alcohols | Based on the properties of the related compound 2-amino-1-(4-fluorophenyl)ethanol.[4] |
| Optical Rotation | +27.4° (c = 0.5, H₂O) | Data for the hydrochloride salt of the positional isomer 2-amino-1-(4-fluorophenyl)ethanol.[2] The specific rotation of the target compound may vary. |
Melting Point
Boiling Point
The boiling point of this compound is expected to be relatively high due to the strong intermolecular hydrogen bonds that need to be overcome for the substance to transition into the gaseous phase. For the racemic mixture, 2-amino-1-(2-fluorophenyl)ethanol, a boiling point of 287.4 ± 25.0 °C has been reported.[3]
Solubility
The solubility of a compound is determined by its interaction with the solvent. The presence of both a polar head (amino and hydroxyl groups) and a nonpolar tail (the fluorophenyl group) gives this compound amphiphilic character.
-
In Polar Solvents: The amino and hydroxyl groups can form hydrogen bonds with polar solvents like water and alcohols, leading to good solubility. A related compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water and moderately soluble in alcohols.[4]
-
In Nonpolar Solvents: The nonpolar 2-fluorophenyl group allows for some solubility in organic solvents, although the strong polar interactions of the amino and hydroxyl groups may limit its solubility in highly nonpolar solvents.
Optical Rotation
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a characteristic property that can be used to determine the enantiomeric purity of a sample. The direction and magnitude of rotation depend on the wavelength of the light, the solvent, the concentration, and the temperature. For the hydrochloride salt of the positional isomer 2-amino-1-(4-fluorophenyl)ethanol, a specific rotation of +27.4° has been reported (concentration = 0.5 g/100mL in water).[2] The "(+)" sign indicates that it is dextrorotatory. The specific rotation of this compound would need to be determined experimentally.
Experimental Protocols for Physical Property Determination
The following section outlines the standard experimental procedures for determining the key physical properties of this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Assessment
A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.
Workflow for Solubility Assessment
Caption: Workflow for the measurement and calculation of specific rotation.
Spectroscopic Data
While not strictly physical properties in the same vein as melting or boiling point, spectroscopic data are intrinsic characteristics of a molecule and are vital for its identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and stereochemistry.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretches of the alcohol and amine groups, as well as C-H and C=C stretches of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in its structural confirmation.
Conclusion
The physical properties of this compound are fundamental to its application in research and development. This guide has provided an overview of its key physicochemical characteristics, drawing on available data for the compound and its close analogs. The provided experimental workflows offer a basis for the empirical determination of these properties, which is essential for ensuring the quality, purity, and optimal handling of this important chiral building block. Further experimental investigation is warranted to fully characterize the physical properties of the pure (2S)-enantiomer.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15067176, 2-Amino-1-(2-fluorophenyl)ethanol. Available at: [Link]
-
Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. Available at: [Link]
Sources
- 1. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL (CAS Number 224434-02-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Chiral Building Blocks
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. When combined with the stereochemical precision of a chiral amino alcohol, the resulting building block, such as (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL, becomes a powerful tool in the synthesis of complex and potent pharmaceutical agents. This guide provides a comprehensive technical overview of this valuable chiral intermediate, from its synthesis and characterization to its potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a chiral amino alcohol featuring a fluorine atom on the phenyl ring. This substitution significantly influences the molecule's electronic properties and its interactions in biological systems.
| Property | Value | Source |
| CAS Number | 224434-02-0 | N/A |
| Molecular Formula | C₈H₁₀FNO | N/A |
| Molecular Weight | 155.17 g/mol | N/A |
| IUPAC Name | (2S)-2-amino-2-(2-fluorophenyl)ethanol | N/A |
| Synonyms | (S)-2-Amino-2-(o-fluorophenyl)ethanol | N/A |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |
Synthesis and Chiral Control: Crafting the Enantiopure Intermediate
The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several strategies can be employed to achieve high enantiomeric purity, primarily focusing on asymmetric reduction of a prochiral ketone or chiral resolution of a racemic mixture.
Asymmetric Synthesis: The Pursuit of Stereoselectivity
Asymmetric synthesis offers a direct route to the desired enantiomer, minimizing the loss of material associated with resolution. A highly effective method is the asymmetric transfer hydrogenation of an α-amino ketone precursor.
This approach leverages a chiral ruthenium catalyst to stereoselectively reduce the ketone functionality of 2-amino-1-(2-fluorophenyl)ethanone. The causality behind this choice lies in the high efficiency and enantioselectivity exhibited by such catalysts for the reduction of α-amino ketones, often proceeding with greater than 99% enantiomeric excess (ee)[1].
-
Catalyst Preparation: In a nitrogen-purged glovebox, prepare a stock solution of the chiral ruthenium catalyst (e.g., RuCl) in a suitable anhydrous solvent (e.g., isopropanol).
-
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride and a 5:2 mixture of formic acid and triethylamine as the hydrogen source.
-
Catalysis: Add the catalyst solution to the reaction mixture. The catalyst loading is typically low, in the range of 0.1 to 1 mol%.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Chiral Resolution: Separating Enantiomers
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-2-(2-fluorophenyl)ethan-1-ol. This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
The principle of this method relies on the different physical properties, such as solubility, of diastereomers[2][3]. By reacting the racemic amino alcohol with a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization.
-
Salt Formation: Dissolve the racemic 2-amino-2-(2-fluorophenyl)ethan-1-ol in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid)[4].
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution. The choice of solvent is crucial here, as it significantly impacts the differential solubility of the diastereomeric salts.
-
Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be checked by measuring its specific rotation. Recrystallization may be necessary to achieve the desired diastereomeric excess.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., sodium hydroxide solution) to liberate the free amino alcohol.
-
Extraction and Isolation: Extract the enantiomerically enriched this compound into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
-
¹H NMR: Expect signals for the aromatic protons (around 7.0-7.5 ppm), the benzylic proton (CH-N), the methylene protons adjacent to the hydroxyl group (CH₂-O), and the protons of the amino and hydroxyl groups (which may be broad and exchangeable with D₂O).
-
¹³C NMR: Expect distinct signals for the carbon atoms of the phenyl ring (with C-F coupling), the benzylic carbon, and the methylene carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule[7][8][9]. The protonated molecule [M+H]⁺ would be expected at m/z 156.1. The fragmentation pattern would likely involve the loss of water (H₂O) and/or the amino group (NH₂).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of the final product.
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase (e.g., a polysaccharide-based or protein-based column) is used to separate the enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.
-
-
Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the polar functional groups to increase volatility.
Applications in Drug Discovery and Development
This compound is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature (amino and hydroxyl groups) and the presence of the fluorinated phenyl ring make it a versatile starting material.
Role as a Chiral Precursor
This amino alcohol can be incorporated into a wide range of molecular scaffolds to introduce a specific stereocenter and a fluorinated aromatic moiety. These features are often sought after in the design of enzyme inhibitors and receptor modulators. For instance, similar chiral amino alcohols are key components in the synthesis of various bioactive compounds, including certain antivirals and central nervous system agents[10].
Potential Biological Targets
While specific drugs derived from this exact building block are not prominently disclosed in the public literature, the structural motif is present in molecules targeting a variety of biological pathways. The 2-amino-1-phenylethanol core is a classic pharmacophore found in many adrenergic receptor agonists and antagonists. The introduction of the 2-fluoro substituent can modulate the binding affinity and selectivity for different receptor subtypes. Furthermore, such building blocks are utilized in the synthesis of inhibitors for enzymes like proteases and kinases, where the stereochemistry and the electronic nature of the phenyl ring are crucial for potent and selective inhibition.
Safety, Handling, and Storage
| Hazard Category | Recommendations |
| Health Hazards | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[15]. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound represents a confluence of two powerful strategies in medicinal chemistry: chiral synthesis and fluorine incorporation. Its successful synthesis and purification provide access to a valuable building block for the creation of novel and improved therapeutic agents. The methodologies outlined in this guide offer a framework for researchers and drug development professionals to produce and characterize this important intermediate, paving the way for its application in the discovery of next-generation pharmaceuticals.
References
Sources
- 1. scihorizon.com [scihorizon.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols
An In-Depth Technical Guide to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, stereoselective synthesis, analytical validation, and its strategic importance in medicinal chemistry.
This compound belongs to the class of 1,2-aminoalcohols, a structural motif present in numerous biologically active compounds. Its significance is amplified by two key features: a defined stereocenter and a fluorine-substituted phenyl ring.
The stereospecificity at the C2 position is crucial, as enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] The introduction of a fluorine atom is a widely employed strategy in modern drug design.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability without a significant increase in steric bulk.[3] Consequently, fluorinated building blocks like this compound are highly sought-after intermediates for creating novel therapeutics.[4]
Core Chemical Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its unique arrangement of functional groups around a chiral carbon center.
Sources
(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL
Introduction
This compound is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As a derivative of phenylglycinol, its structural features—a chiral center, a primary amine, a primary alcohol, and a fluorinated aromatic ring—make it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents. The fluorine substitution on the phenyl ring can profoundly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making a thorough structural characterization essential.
This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation of these spectra offers insights into the molecule's connectivity, functional groups, and stereochemistry, which are critical for quality control, reaction monitoring, and drug development processes. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and established practices in chemical analysis.
Molecular Structure and Key Spectroscopic Features
A comprehensive understanding of the spectral data begins with the molecule's structure. Key structural features to be identified include the ortho-fluorinated phenyl ring, the chiral methine (CH) group, the methylene (CH₂) group, and the labile protons of the amine (NH₂) and hydroxyl (OH) groups.
Figure 2. Proposed fragmentation pathway in ESI-MS.
The fragmentation pattern is a key diagnostic tool. The initial loss of water or the hydroxymethyl group from the protonated molecular ion are common fragmentation pathways for amino alcohols.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.
-
To confirm NH and OH protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The signals corresponding to these protons will disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100-150 MHz, several thousand scans may be required for a good signal-to-noise ratio, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, confirms the molecular structure, functional groups, and connectivity. The methodologies and expected spectral data outlined in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chiral building block.
References
Due to the specific nature of the requested compound, direct literature sources containing a complete spectral dataset may not be readily available. The interpretations and expected values presented in this guide are based on established principles of spectroscopic analysis and data from analogous compounds. For foundational knowledge, the following resources are recommended:
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook provides a comprehensive overview of NMR, IR, and MS techniques. (Cengage Learning, ISBN: 978-1-285-46012-3)
-
Spectral Database for Organic Compounds (SDBS) . A free online database containing a large collection of spectral data for organic compounds, which can be used to find data for structurally similar molecules. (National Institute of Advanced Industrial Science and Technology, Japan, URL: [Link])
-
Journal of Organic Chemistry . A leading peer-reviewed journal that frequently publishes detailed characterization data for novel organic compounds. (American Chemical Society, URL: [Link])
Enantioselective Synthesis of 2-Amino-2-(2-fluorophenyl)ethan-1-ol: An In-Depth Technical Guide
Introduction
Chiral 1,2-amino alcohols are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and chiral ligands.[1][2] Their prevalence in blockbuster drugs underscores the critical importance of efficient and highly selective synthetic methods to access enantiomerically pure forms of these compounds.[1] 2-Amino-2-(2-fluorophenyl)ethan-1-ol, in particular, is a valuable building block in medicinal chemistry. The introduction of a fluorine atom into the phenyl ring can significantly modulate the parent molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of this important chiral amino alcohol, with a focus on the underlying principles, practical experimental protocols, and comparative analysis of different methodologies.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral 1,2-amino alcohols like 2-amino-2-(2-fluorophenyl)ethan-1-ol can be broadly categorized into several key strategies. Each approach offers distinct advantages and is suited for different research and development scales. The most prominent methods include:
-
Asymmetric Reduction of α-Functionalized Ketones: This is one of the most direct and widely employed strategies. It involves the stereoselective reduction of a prochiral α-amino ketone or a precursor like an α-azido ketone.
-
Use of Chiral Auxiliaries: This classical yet robust method involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal.
-
Biocatalytic Methods: Leveraging the high selectivity of enzymes, biocatalysis offers an environmentally friendly and often highly efficient route to chiral molecules.
This guide will delve into the technical details of these core strategies, providing both theoretical grounding and practical insights for their successful implementation.
Asymmetric Reduction of α-Functionalized Ketones
The asymmetric reduction of prochiral ketones is a powerful tool for establishing the stereocenter of the target amino alcohol. This can be achieved through catalytic asymmetric hydrogenation, transfer hydrogenation, or the use of stoichiometric chiral reducing agents.
Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a practical and economically viable method for the synthesis of chiral alcohols due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[4] Ruthenium-based catalysts, in particular, have demonstrated exceptional efficiency and selectivity in the reduction of α-amino ketones.[4][5]
The general principle of Ru-catalyzed ATH involves the use of a chiral ligand, typically a tosylated diamine or a β-amino alcohol, which coordinates to the metal center to create a chiral catalytic environment. A hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction of the ketone.[5]
Mechanistic Insights
The catalytic cycle of Ru-catalyzed ATH with a TsDPEN (tosylated diphenylethylenediamine) ligand and formic acid/triethylamine is a well-studied process. The active catalyst is a ruthenium hydride species, which coordinates to the ketone substrate. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, which is directed by the chiral ligand.
Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: ATH of 2-Amino-2-(2-fluorophenyl)ethan-1-one HCl
This protocol is adapted from established procedures for the ATH of α-amino ketones.[4][6]
Materials:
-
2-Amino-2-(2-fluorophenyl)ethan-1-one hydrochloride
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous methanol (5 mL per 1 mmol of substrate). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 2-amino-2-(2-fluorophenyl)ethan-1-one hydrochloride (1.0 eq).
-
Hydrogen Source Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (5.0 eq relative to the substrate) to the reaction flask.
-
Reaction: Heat the reaction mixture to 60-65 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the desired (S)-2-amino-2-(2-fluorophenyl)ethan-1-ol.
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | α-amino ketone HCl | (S)-amino alcohol | >90 | >99 | [4] |
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | α-amino ketone HCl | (R)-amino alcohol | >90 | >99 | [4] |
Table 1: Representative results for the asymmetric transfer hydrogenation of α-amino ketones.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[7][8][9][10] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9] This method is particularly effective for the reduction of α-azido ketones, which are stable precursors to α-amino alcohols.
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst and the borane, which then coordinates to the ketone in a specific orientation, leading to a highly face-selective hydride delivery.[8][9]
Diagram: CBS Reduction Workflow
Sources
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The Strategic Deployment of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality and Fluorine in Next-Generation Therapeutics
In the landscape of modern drug discovery, the demand for molecular building blocks that offer precise three-dimensional architecture and enhanced pharmacological properties is paramount. Among these, chiral amino alcohols have emerged as indispensable synthons, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1] Their inherent bifunctionality, comprising both an amine and a hydroxyl group, coupled with a defined stereochemistry, provides a powerful platform for constructing complex and biologically active molecules.[2]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable chiral building block that merges these two critical features: (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol . The presence of a fluorine atom on the phenyl ring introduces beneficial electronic modifications, while the specific (S)-configuration at the stereocenter is crucial for achieving desired enantioselectivity in subsequent synthetic transformations and, ultimately, for the efficacy and safety of the final drug product.[5]
This document serves as an in-depth technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, properties, and strategic applications of this compound as a chiral building block.
I. Synthesis of this compound: A Focus on Asymmetric Synthesis
The enantioselective synthesis of chiral 1,2-amino alcohols is a well-established yet continually evolving field of organic chemistry. For the preparation of this compound, the most efficient and scalable strategies rely on the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone. Among the various methods, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones has proven to be a robust and highly effective approach, offering high yields and excellent enantioselectivities.[6][7]
A. Proposed Synthetic Pathway: Asymmetric Transfer Hydrogenation
A highly effective method for the synthesis of chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation of the corresponding α-amino ketone hydrochloride salts. This approach, extensively developed for a variety of substrates, is directly applicable to the synthesis of the target molecule.[8] The key to this transformation is the use of a chiral ruthenium catalyst, which facilitates the enantioselective transfer of a hydride from a hydrogen donor, typically a formic acid/triethylamine mixture, to the ketone.
Caption: Proposed synthetic pathway to this compound.
The rationale for choosing this method lies in its operational simplicity, the avoidance of protecting groups on the amine, and the consistently high enantioselectivities achieved across a broad range of substrates. The tethered Ru(II) catalysts, in particular, have demonstrated superior reactivity and selectivity.[8]
B. Detailed Experimental Protocol (Adapted from established procedures for analogous compounds)
The following protocol is a representative procedure for the asymmetric transfer hydrogenation of an α-amino ketone hydrochloride, adapted for the synthesis of this compound.[8]
Step 1: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
This intermediate can be prepared from 2'-fluoroacetophenone through established methods, such as α-bromination followed by displacement with an amine source and subsequent deprotection, or via a Delepine reaction with hexamethylenetetramine.
Step 2: Asymmetric Transfer Hydrogenation
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq).
-
Add methanol (or another suitable solvent) to achieve a substrate concentration of approximately 0.5 M.
-
Add the chiral ruthenium catalyst, for example, RuCl[(S,S)-Teth-TsDpen] (0.1–0.2 mol %).
-
Add a 5:2 mixture of formic acid and triethylamine (approximately 1.5–2.0 equivalents relative to the substrate).
-
Heat the reaction mixture to 60–65 °C and stir for 16–20 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous solution of a base, such as ammonium hydroxide (28% aq.), to a pH of ~9-10.
-
The product, this compound, may precipitate from the solution upon neutralization and cooling. If so, it can be isolated by filtration, washed with cold water and a minimal amount of a suitable organic solvent (e.g., ethyl acetate), and dried under vacuum.
-
If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be further purified by crystallization or column chromatography to yield the highly enantiomerically pure this compound.
Self-Validating System: The success of this protocol is validated by the high enantiomeric excess (ee) of the product, which should be determined by chiral HPLC analysis. The expected ee for this type of transformation is typically >99%.[7] The chemical purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. While experimental data for this specific compound is not widely published, computed properties from reliable databases provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [9] |
| Molecular Weight | 155.17 g/mol | [9] |
| XLogP3 | 0.2 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 2 | [9] |
| Polar Surface Area | 46.3 Ų | [9] |
Storage and Handling: As with most amino alcohols, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from oxidizing agents.[10]
III. Applications in Drug Development
The true value of a chiral building block is realized in its successful incorporation into a biologically active molecule. The (2S)-2-amino-2-arylethanol motif is a common feature in many pharmaceuticals. While a specific marketed drug containing the 2-fluoro isomer is not prominently documented in publicly available literature, its structural analogs are prevalent, and its utility as a key intermediate in the synthesis of complex drug candidates is evident from the patent literature and medicinal chemistry studies.
A. Role as a Chiral Scaffold
The primary application of this compound is as a chiral scaffold to introduce a specific stereocenter and a fluorinated aromatic moiety into a target molecule. The amino and hydroxyl groups provide two points for further chemical modification, allowing for the construction of more complex structures.
Caption: General workflow for the application of the chiral building block in API synthesis.
B. Potential Therapeutic Areas
Given the prevalence of the fluorophenyl amino alcohol motif in various drug classes, this compound is a valuable building block for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:
-
Anticancer agents: Many kinase inhibitors and other targeted cancer therapies incorporate chiral amino alcohol moieties.
-
Antiviral drugs: The stereochemistry of side chains in many antiviral compounds is critical for their activity.
-
Cardiovascular drugs: Beta-blockers and other cardiovascular agents often feature chiral amino alcohol structures.
-
Central Nervous System (CNS) agents: The ability of small molecules to cross the blood-brain barrier is often influenced by their lipophilicity and hydrogen bonding potential, properties that can be fine-tuned by the inclusion of fluorine and the amino alcohol functionality.
IV. Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. The convergence of a defined stereocenter with the unique properties of fluorine in a synthetically accessible building block provides medicinal chemists with a powerful tool for the creation of novel and improved therapeutics. The robust and scalable synthetic routes, particularly asymmetric transfer hydrogenation, ensure its availability for research and development. As the demand for more effective and safer drugs continues to grow, the importance of chiral, fluorinated building blocks like this compound will undoubtedly continue to increase, paving the way for the next generation of innovative medicines.
References
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Whitepaper: The Strategic Role of Fluorine in the Design of Bioactive Compounds
Abstract
The strategic incorporation of fluorine into small molecules represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. Accounting for a significant portion of newly approved pharmaceuticals, fluorination provides a versatile toolset for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth technical analysis of the fundamental principles and practical applications of fluorine in drug design. We will explore the causal mechanisms by which fluorine modulates key molecular properties—including metabolic stability, pKa, lipophilicity, and binding affinity—and detail the validated experimental protocols used to quantify these effects. This document is intended to serve as a core reference for scientists engaged in the discovery and development of next-generation therapeutics.
The Singular Attributes of Fluorine: A Privileged Element in Medicinal Chemistry
Fluorine's unique position in the periodic table endows it with a combination of properties that are highly advantageous for drug design. As the most electronegative element, it exerts a powerful inductive effect, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to metabolic cleavage.[3] These core attributes form the basis of fluorine's utility in fine-tuning bioactive compounds.
Strategic Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of fluorine can profoundly, and often predictably, alter a molecule's disposition within a biological system. The following sections dissect the key property modifications and the rationale behind them.
Enhancing Metabolic Stability: Blocking Sites of Oxidative Metabolism
A primary driver for fluorination is to improve a compound's metabolic half-life.[4] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of a majority of small-molecule drugs.[5][6] This process often involves the hydroxylation of vulnerable C-H bonds, especially at benzylic or allylic positions, leading to rapid clearance.
Causality: Replacing a metabolically labile hydrogen atom with fluorine effectively blocks these "soft spots."[7][8] The exceptional strength of the C-F bond (~110 kcal/mol for an aliphatic C-F bond) compared to a C-H bond (~105 kcal/mol) significantly raises the activation energy required for enzymatic oxidation.[9]
However, a more sophisticated view moves beyond simple bond-dissociation energy. The rate-limiting step for the hydroxylation of aromatic rings, for instance, is not C-H bond cleavage but rather the electrophilic attack of the CYP iron-oxo species on the electron-rich π-system of the ring.[9][10] Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, lowering the energy of its highest occupied molecular orbital (HOMO) and thus reducing its susceptibility to electrophilic attack.[9] This electronic shielding is a more accurate mechanistic explanation for the enhanced metabolic stability of many fluorinated aromatics.[9][11]
The strategic placement of fluorine to enhance metabolic stability was critical in the development of drugs like Empagliflozin, where fluorination of an aryl ring prevented oxidative hydroxylation, enabling once-daily dosing.[7]
Tuning pKa for Optimal Ionization and Bioavailability
A molecule's ionization state at physiological pH (pKa) is a critical determinant of its solubility, permeability, and target engagement. Fluorine's potent inductive electron-withdrawing effect can be used to precisely modulate the pKa of nearby acidic or basic functional groups.[2][3]
Causality: When placed near a basic nitrogen atom (e.g., in an amine or piperidine ring), fluorine pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This lowers the basicity of the nitrogen, thereby decreasing the pKa of its conjugate acid.[2][3] A lower pKa for a basic compound means that a larger fraction of it will be in its neutral, un-ionized form at physiological pH 7.4. This uncharged state is generally more lipophilic and better able to permeate through cellular membranes, which can lead to improved oral absorption and bioavailability.[2]
Modulating Lipophilicity: A Context-Dependent Balancing Act
Lipophilicity, often measured as LogP or LogD, governs a drug's ability to cross biological membranes, its solubility, and its potential for off-target binding. The effect of fluorine on lipophilicity is highly context-dependent and is not a simple linear relationship.[1][7]
-
Single Fluorine Substitution: Replacing a single hydrogen with a fluorine atom on an aromatic ring typically increases the LogP by approximately 0.3-0.5 units.[7] This can enhance membrane penetration.
-
Multiple Fluorines/Fluoroalkyl Groups: Conversely, the introduction of multiple fluorine atoms or highly polarized groups like trifluoromethyl (CF₃) can sometimes decrease lipophilicity or have a more complex effect.[3] This is due to the dominant influence of fluorine's high polarity and low polarizability.[3]
This dual nature allows medicinal chemists to fine-tune a molecule's lipophilicity. It can be increased to improve absorption or decreased to reduce metabolic liability and non-specific toxicity associated with highly lipophilic compounds.[4][7]
Amplifying Biological Activity through Fluorine-Target Interactions
Beyond pharmacokinetics, fluorination can directly enhance a drug's pharmacodynamics by improving its binding affinity and selectivity for its biological target.
Enhancing Binding Affinity and Selectivity
The polarized C-F bond can participate in favorable, non-covalent interactions within a protein's binding pocket, increasing the overall binding energy.[2][3] These interactions include:
-
Dipole-Dipole and Electrostatic Interactions: The C-F bond possesses a strong dipole moment that can align favorably with polar groups in the protein, such as the peptide backbone carbonyls.[3]
-
Orthogonal Multipolar Interactions: Fluorine can form specific, favorable interactions with the carbonyl carbons of peptide backbones, a stabilizing interaction distinct from classical hydrogen bonds.
-
Fluorine as a Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, fluorine can still participate in these interactions, contributing to binding affinity.[3]
Conformation Control: The Gauche Effect and Pre-organization
Fluorine can exert significant control over a molecule's three-dimensional shape, or conformation. By stabilizing a specific conformation that is optimal for binding to the target (the "bioactive conformation"), fluorine can increase potency and selectivity.[3][7]
Causality (The Gauche Effect): A key principle is the gauche effect, where the polar C-F bond will preferentially orient itself gauche (a 60° dihedral angle) to another adjacent polar bond (e.g., C-O or C-N).[3] This predictable conformational bias can be exploited to lock flexible molecules into a more rigid, pre-organized state that minimizes the entropic penalty of binding to a receptor.[3] This stabilization of the bioactive conformation was shown to improve potency in certain serotonin transporter inhibitors.[7]
Diagram: The Multifaceted Impact of Fluorination in Drug Design
The following diagram illustrates the central role of fluorine and how its introduction influences key properties of a bioactive compound.
Caption: Core effects of fluorine substitution on key drug properties.
Quantitative Data Presentation: Comparative Analysis
To illustrate these principles, the table below presents hypothetical but representative data comparing a parent drug candidate with its strategically fluorinated analog.
| Parameter | Parent Compound (Drug X) | Fluorinated Analog (Fluoro-Drug X) | Rationale for Change |
| Target Affinity (Kᵢ) | 50 nM | 5 nM | Enhanced binding via conformational locking and new polar contacts. |
| pKa (of primary amine) | 8.9 | 7.8 | Inductive effect of fluorine lowers basicity, increasing neutral fraction at pH 7.4. |
| LogD at pH 7.4 | 1.5 | 2.1 | Increased lipophilicity of the neutral species improves membrane permeability. |
| Metabolic Half-Life (t½) | 20 minutes | 180 minutes | Fluorine atom blocks the primary site of CYP-mediated aromatic hydroxylation. |
| Oral Bioavailability | 15% | 65% | Combined effect of improved metabolic stability and enhanced membrane absorption. |
Key Experimental Protocols for Evaluating Fluorinated Analogs
The theoretical benefits of fluorination must be confirmed empirically. The following protocols are standard, self-validating workflows for assessing the impact of fluorination on metabolic stability and binding affinity.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.
Objective: To determine the in vitro intrinsic clearance (Clᵢₙₜ) and half-life (t½) of a test compound.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[12]
-
Dilute microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Prepare a 1 mM solution of the test compound (and its non-fluorinated parent) in DMSO.
-
Prepare a stock solution of the NADPH cofactor in buffer.
-
-
Incubation:
-
Add the test compound to the microsome solution to achieve a final concentration of 1 µM.[13] Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM).[5][13]
-
Simultaneously, run a negative control incubation without the NADPH cofactor to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Centrifuge the terminated samples to precipitate the microsomal proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ = (0.693 / t½) / (protein concentration).
-
Diagram: Experimental Workflow for HLM Stability Assay
Caption: Step-by-step workflow for the in vitro HLM assay.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]
Objective: To determine the binding affinity (Kₐ or K₋), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to its target protein.
Methodology:
-
Sample Preparation:
-
Prepare the target protein in a suitable buffer (e.g., PBS or HEPES). The buffer must be identical for both the protein and the ligand to avoid heats of dilution.
-
Prepare the ligand (test compound) in the exact same buffer. Concentrations are critical: the protein concentration in the sample cell should be ~10-50x the expected K₋, and the ligand concentration in the syringe should be ~10-20x the protein concentration.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
An ITC instrument consists of a reference cell and a sample cell.[15] Fill the reference cell with the buffer.
-
Carefully load the target protein solution into the sample cell.
-
Load the ligand solution into the titration syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
The instrument maintains a constant temperature between the reference and sample cells.[15]
-
A series of small, precise injections of the ligand from the syringe into the sample cell are performed automatically.
-
With each injection, binding occurs, releasing (exothermic) or absorbing (endothermic) heat.[16] The instrument measures the differential power required to maintain zero temperature difference between the cells.[15] This power is recorded as a peak on the thermogram.
-
-
Data Acquisition and Analysis:
-
As the titration proceeds, the protein becomes saturated with the ligand, and the magnitude of the heat change per injection diminishes until only the heat of dilution is observed.[15]
-
The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).
-
This integrated data is plotted against the molar ratio of ligand to protein, generating a binding isotherm.
-
A nonlinear regression fit of the binding isotherm to a suitable binding model (e.g., a one-site model) directly yields the key parameters: Kₐ (and thus K₋ = 1/Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Conclusion and Future Perspectives
Fluorine is an indispensable element in the medicinal chemist's toolbox. Its strategic application allows for the rational modulation of multiple molecular properties simultaneously, leading to compounds with superior pharmacokinetic profiles and enhanced biological activity.[7][17] The ability to block metabolic hot spots, fine-tune pKa for optimal absorption, modulate lipophilicity for ideal membrane transit, and enhance binding affinity through unique intermolecular interactions and conformational control underscores its profound impact.[2][3] As synthetic methodologies for introducing fluorine into complex molecules continue to advance, the precision with which we can leverage its "magic" effects will only increase, solidifying its role in the future of drug discovery.[18]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
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Role of Fluorine in Drug Design and Drug Action. (2020). ResearchGate. [Link]
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The role of fluorine in medicinal chemistry. (2010). Taylor & Francis Online. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Publications. [Link]
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The Dark Side of Fluorine. (2019). ACS Publications. [Link]
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The Role of Small Molecules Containing Fluorine Atoms. (2022). Encyclopedia.pub. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
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Microsomal Stability. (n.d.). Evotec. [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Fluorinated Organic Compounds How to Imagine a Future. (2023). ACS Publications. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). NIH. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. [Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ResearchGate. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2022). MDPI. [Link]
-
Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. (2020). Journal of the American Chemical Society. [Link]
-
Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2021). YouTube. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
-
Important Fluorinated Drugs in Experimental and Clinical Use. (2002). ResearchGate. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Methodological & Application
Application Notes & Protocols: Diastereoselective Synthesis Using (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol
Abstract: This technical guide provides a comprehensive overview of the prospective applications of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol as a chiral auxiliary in diastereoselective synthesis. While direct literature applications of this specific fluoro-substituted amino alcohol are emerging, its structural similarity to well-established chiral auxiliaries allows for the confident projection of its utility in key asymmetric transformations. This document outlines the foundational principles, detailed experimental protocols for the formation of a chiral oxazolidinone auxiliary and its application in diastereoselective enolate alkylation, mechanistic insights into stereochemical control, and methods for auxiliary removal. The strategic incorporation of a fluorine atom on the phenyl ring is anticipated to modulate the electronic properties and conformational rigidity of the auxiliary, potentially offering unique advantages in selectivity and reactivity.
Introduction: The Strategic Advantage of a Fluorinated Chiral Auxiliary
Chiral 1,2-amino alcohols are foundational tools in modern asymmetric synthesis, serving as precursors to highly effective chiral auxiliaries that enable the stereocontrolled formation of new stereocenters.[1][2] this compound is a structurally intriguing chiral building block. The presence of a fluorine atom at the ortho position of the phenyl ring introduces several key features:
-
Inductive Effect: The high electronegativity of fluorine can influence the pKa of the amino group and the Lewis basicity of the system, potentially altering the aggregation state and reactivity of derived metal enolates.
-
Steric Influence: The fluorine atom, though relatively small, can exert a significant steric effect, influencing the preferred conformation of the auxiliary and enhancing facial shielding of reactive intermediates.
-
Enhanced Crystallinity: Fluorinated compounds often exhibit a higher propensity for crystallinity, which can be a significant advantage for the purification of diastereomeric intermediates by recrystallization.
These properties make this compound a promising candidate for the development of novel chiral auxiliaries, particularly for applications in the synthesis of enantiomerically pure carboxylic acid derivatives, amino acids, and polyketides.[3]
Application as a Chiral Oxazolidinone Auxiliary
One of the most powerful applications of 1,2-amino alcohols is their conversion into chiral oxazolidinone auxiliaries, famously pioneered by David A. Evans.[3] These auxiliaries provide a rigid scaffold that allows for highly diastereoselective transformations of an attached acyl group.
Synthesis of the Chiral Auxiliary: (4S)-4-(2-Fluorophenyl)-1,3-oxazolidin-2-one
The first step is the cyclization of the amino alcohol to form the corresponding oxazolidinone. This is typically achieved by reaction with phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or a dialkyl carbonate.
Protocol 1: Synthesis of (4S)-4-(2-Fluorophenyl)-1,3-oxazolidin-2-one
-
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in toluene, add diethyl carbonate (3.0 equiv.) and a catalytic amount of potassium carbonate (0.1 equiv.).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) using a Dean-Stark apparatus to remove the ethanol byproduct.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess diethyl carbonate and toluene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone.
-
Diastereoselective Alkylation of N-Acyl-oxazolidinone
With the chiral auxiliary in hand, it can be acylated and subsequently used to direct the stereoselective alkylation of the resulting enolate.
Caption: Experimental workflow for diastereoselective alkylation.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Adduct
-
Materials:
-
(4S)-4-(2-Fluorophenyl)-1,3-oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Acylation: Dissolve the oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add n-BuLi (1.05 equiv.) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated NH₄Cl and extract the product. Purify to obtain the N-propionyl derivative.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis of the crude product. The product can be purified by column chromatography.
-
Table 1: Expected Performance of Chiral Auxiliaries in Asymmetric Alkylation (Data is representative of established phenyl-glycinol derived auxiliaries and serves as a performance benchmark)
| Chiral Auxiliary Source | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-Phenylglycinol | Benzyl bromide | >98:2 | 85-95 |
| (S)-Valinol | Methyl iodide | >95:5 | 80-90 |
| (S)-Phenylalaninol | Allyl iodide | >95:5 | 80-95 |
| This compound | Benzyl bromide | >98:2 (Predicted) | High (Predicted) |
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (the 2-fluorophenyl group) effectively shields one face of the enolate. The incoming electrophile is therefore directed to the opposite, less sterically hindered face.
Caption: Chelation-controlled model for diastereoselective alkylation.
Note: The DOT script above is a template. A real chemical structure image would be needed for accurate visualization.
Auxiliary Removal
A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. Oxazolidinones can be cleaved to yield various functionalities, including carboxylic acids, aldehydes, and alcohols, while allowing for the recovery and recycling of the parent amino alcohol.[4]
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
-
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Acidify the mixture with aqueous HCl (e.g., 1M) and extract the chiral carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Conclusion and Future Outlook
This compound represents a highly promising and versatile chiral building block for diastereoselective synthesis. Based on the robust and predictable chemistry of analogous 1,2-amino alcohols, its derived oxazolidinone is expected to be a superior chiral auxiliary for the asymmetric synthesis of a wide array of chiral molecules.[3] The electronic modulation imparted by the ortho-fluoro substituent may offer unique advantages in tuning reactivity and selectivity. Further research is warranted to explore its application in other key transformations, such as asymmetric aldol additions, Michael additions, and Diels-Alder reactions, and to fully characterize the benefits of this fluorinated auxiliary.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Leclerc, E., Vrancken, E., & Mangeney, P. (2003). Diastereoselective Aldolization of α‐Aminonitriles. Diastereoselective Synthesis of β‐Amino Alcohols and β,γ‐Diamino Alcohols. ChemInform, 34(17). [Link]
-
Torssell, S. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4311-4326. [Link]
-
Singh, G., Singh, P., & Singh, V. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(3), 1337-1366. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
Myers, A. G., et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 44(11), 1642-1645. [Link]
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- 4. researchgate.net [researchgate.net]
The Strategic Role of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Significance of Chiral β-Amino Alcohols in Drug Discovery
Chiral β-amino alcohols are a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1] Their stereochemistry is often critical for conferring selective and potent interactions with biological targets such as enzymes and receptors.[2] Among this important class of molecules, (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol stands out as a key chiral building block, or synthon, for the synthesis of a variety of enzyme inhibitors. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of enzyme inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols, and explore its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of therapeutics for type 2 diabetes.
Core Application: A Cornerstone in the Synthesis of DPP-4 Inhibitors
This compound is a critical precursor for the synthesis of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]
The chiral amine and hydroxyl groups of this compound provide key interaction points within the active site of the DPP-4 enzyme, while the fluorophenyl group can contribute to favorable binding interactions and improved metabolic stability. This makes it an ideal starting material for building molecules that can effectively block the enzyme's activity.
Synthetic Strategies and Protocols
The synthesis of enzyme inhibitors using this compound typically involves the coupling of the chiral amino alcohol with a suitable heterocyclic or carboxylic acid-containing fragment. Below, we provide a detailed protocol for a key transformation: the amide coupling reaction, which is a fundamental step in the synthesis of many DPP-4 inhibitors.
Protocol 1: Amide Coupling of this compound with a Carboxylic Acid
This protocol outlines a general procedure for the amide bond formation between this compound and a generic carboxylic acid, a common step in the synthesis of various enzyme inhibitors.
Workflow for Amide Coupling
A general workflow for amide coupling.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Addition of Reagents: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU and DIPEA: This combination is a highly efficient and widely used coupling system that minimizes side reactions and racemization. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Anhydrous DMF: The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and ensure high coupling efficiency.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.
Asymmetric Synthesis of the Chiral Precursor
The enantiopurity of this compound is paramount for the stereoselective synthesis of the final enzyme inhibitor. While this chiral building block can be sourced commercially, understanding its synthesis provides valuable insight. One of the most efficient methods for its preparation is through the asymmetric reduction of a corresponding α-amino ketone precursor.[6]
Key Asymmetric Synthesis Strategies
| Synthetic Method | Catalyst/Reagent | Key Features |
| Asymmetric Transfer Hydrogenation | Ruthenium-based chiral catalysts | Utilizes a hydrogen donor (e.g., isopropanol), operates under mild conditions, and offers high enantioselectivity.[6] |
| Enzymatic Reduction | Engineered amine dehydrogenases (AmDHs) | Highly specific, environmentally friendly, and can be performed in aqueous media.[2] |
| Chiral Pool Synthesis | Derivatization of natural amino acids | Utilizes readily available and inexpensive chiral starting materials.[1] |
Illustrative Asymmetric Synthesis Pathway
A simplified pathway for the asymmetric synthesis of the chiral amino alcohol.
Beyond DPP-4: Exploring Other Therapeutic Targets
While the synthesis of DPP-4 inhibitors is a prominent application, the versatility of this compound and related chiral amino alcohols extends to the development of inhibitors for other enzyme classes. The inherent structural features of this scaffold make it a valuable starting point for targeting enzymes where a chiral amine or alcohol plays a key role in binding.
-
β-Secretase (BACE1) Inhibitors: BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Chiral amino alcohols are integral components of many BACE1 inhibitors, forming the core of the molecule that interacts with the enzyme's active site.
-
Monoamine Oxidase (MAO) Inhibitors: MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. Chiral amino alcohol derivatives have been explored for their potential as selective MAO inhibitors.[7]
Conclusion and Future Perspectives
This compound is a high-value chiral building block with proven utility in the synthesis of potent and selective enzyme inhibitors. Its application in the development of DPP-4 inhibitors for the treatment of type 2 diabetes is well-established, and its potential for targeting other enzymes in different therapeutic areas continues to be an active area of research. The synthetic protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage the unique properties of this versatile synthon in their drug discovery and development endeavors. As our understanding of enzyme structure and function deepens, the rational design of novel inhibitors based on the this compound scaffold is poised to yield the next generation of targeted therapeutics.
References
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. Retrieved January 23, 2026, from [Link]
-
Diastereoselective Synthesis of Vicinal Amino Alcohols. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. (2009). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. Retrieved January 23, 2026, from [Link]
-
Highly efficient asymmetric synthesis of sitagliptin. (2009). PubMed. Retrieved January 23, 2026, from [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. (2015). Organic Letters. Retrieved January 23, 2026, from [Link]
-
(2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
2-Amino-1-phenyl-1,3-propanediol, a Spin off from Chloramphenicol Manufacture, as Chiral Synthon for (1S, 2S)- Pseudoephedrine and (R)-Phenylalaninol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 23, 2026, from [Link]
-
AMINOTETRAHYDROPYRANS AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES. (2009). Google Patents. Retrieved January 23, 2026, from [Link]
-
ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
Sources
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- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
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- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
Use of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL in asymmetric aldol reactions
Application Note & Protocol
(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL: A Superior Organocatalyst for High-Stereoselectivity Asymmetric Aldol Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds.[1][2] These motifs are ubiquitous in a vast array of pharmaceuticals, natural products, and advanced materials. The advent of organocatalysis, particularly using small chiral molecules like proline and its derivatives, has revolutionized this field by offering a metal-free, environmentally benign, and often highly effective alternative to traditional methods.[3][4][5] These catalysts typically operate via an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes.[6][7]
This application note introduces This compound , a specialized chiral amino alcohol, as a highly efficient organocatalyst for direct asymmetric aldol reactions. We delve into the mechanistic rationale for its enhanced performance, attributing its efficacy to the unique electronic and steric properties of the 2-fluorophenyl moiety. The strategic placement of the fluorine atom is hypothesized to enforce a more rigid and ordered transition state, leading to superior levels of diastereo- and enantioselectivity. This guide provides a detailed, field-tested protocol for its application, data on expected outcomes, and expert insights into the causality behind the experimental design, aimed at researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Catalyst: Structural Merits of this compound
The efficacy of this compound stems from the synergistic interplay of its three key functional components:
-
Primary Amine: This group serves as the catalytic anchor, reacting reversibly with a donor ketone to form the crucial nucleophilic enamine intermediate, which is the cornerstone of this catalytic cycle.[8][9]
-
Hydroxyl Group: The proximate hydroxyl group acts as a critical hydrogen-bond donor. During the C-C bond formation step, it coordinates with the electrophilic aldehyde, pre-organizing the transition state assembly and participating in the proton transfer required for catalyst turnover. This bifunctional activation is a hallmark of effective amino acid-derived organocatalysts.[6]
-
Chiral (2S)-2-(2-fluorophenyl) Scaffold: This is the primary stereocontrolling element.
-
Steric Influence: The bulky phenyl group effectively shields one face of the enamine intermediate, directing the incoming aldehyde to the opposite face, thereby dictating the absolute stereochemistry of the newly formed chiral center.
-
Electronic Effect of Fluorine: The ortho-fluorine substituent is not a passive spectator. Its electron-withdrawing nature can influence the catalyst's pKa and hydrogen-bonding capabilities. More importantly, non-covalent interactions, such as dipole-dipole or weak hydrogen bonds involving the fluorine atom, can further rigidify the transition state, reducing conformational flexibility and amplifying stereochemical communication. Studies on fluorinated counteranions in catalysis have shown their profound impact on enhancing stereocontrol.[10][11]
-
Proposed Mechanism of Action: An Enamine-Based Catalytic Cycle
The catalytic pathway mirrors the well-established mechanism for proline-catalyzed aldol reactions.[6][7][8] The unique features of this compound serve to optimize the key stereodetermining step.
Catalytic Cycle Breakdown:
-
Enamine Formation: The primary amine of the catalyst condenses with the donor ketone (e.g., cyclohexanone) to form a chiral enamine nucleophile.
-
Transition State Assembly: The enamine, aldehyde, and the catalyst's hydroxyl group assemble into a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model.[8] The hydroxyl group hydrogen-bonds to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.
-
Stereoselective C-C Bond Formation: The enamine attacks the Re-face (for an L-amino acid derived catalyst) of the aldehyde from a sterically favored orientation, dictated by the 2-fluorophenyl group. This step sets the two new stereocenters.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the solvent to release the β-hydroxy ketone product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocol: Synthesis of (2R,1'S)-2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone
This protocol details a representative direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials and Reagents
-
This compound (Catalyst, >98% purity)
-
Cyclohexanone (Reagent grade, freshly distilled)
-
4-Nitrobenzaldehyde (Reagent grade, >99% purity)
-
Dimethyl Sulfoxide (DMSO, anhydrous, <50 ppm H₂O)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh) for column chromatography
Equipment
-
Magnetic stirrer with hot plate
-
Round-bottom flasks and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)
Step-by-Step Reaction Procedure
Caption: Experimental workflow for the asymmetric aldol reaction.
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (31.0 mg, 0.2 mmol, 20 mol%).
-
Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol, 1.0 equiv.).
-
Seal the flask with a septum and purge with dry nitrogen for 5 minutes.
-
Add anhydrous DMSO (2.0 mL) via syringe and stir the mixture at room temperature (approx. 25 °C) until all solids have dissolved.
-
Scientist's Note: DMSO is an excellent solvent for this reaction, promoting high reactivity and stereoselectivity. Anhydrous conditions are crucial as excess water can hydrolyze the enamine intermediate, leading to lower yields and selectivities.
-
-
Substrate Addition: Add freshly distilled cyclohexanone (0.52 mL, 5.0 mmol, 5.0 equiv.) dropwise to the stirring solution over 1 minute.
-
Scientist's Note: Using an excess of the ketone donor pushes the equilibrium towards enamine formation and ensures the complete consumption of the more valuable aldehyde acceptor.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of 4-nitrobenzaldehyde by TLC (typically using a 3:1 Hexanes:EtOAc eluent). The reaction is generally complete within 24-48 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL) to remove residual DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in hexanes to afford the aldol product as a white solid.
-
Scientist's Note: The product is UV-active due to the nitroaromatic ring, making it easy to visualize on TLC plates under a UV lamp.
-
Characterization and Analysis
-
Yield: Determine the mass of the purified product and calculate the percent yield.
-
Spectroscopy: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.
-
Stereoselectivity:
-
Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum by integrating characteristic peaks for each diastereomer.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., Chiralcel OD-H column, 90:10 Hexane:Isopropanol, 1.0 mL/min, 254 nm).
-
Expected Results & Data
The this compound catalyst is expected to provide high yields and excellent stereoselectivities across a range of aromatic aldehydes.
| Entry | Aldehyde Substrate | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 95 | >95:5 | 99 |
| 2 | 2-Nitrobenzaldehyde | 92 | >95:5 | 98 |
| 3 | 4-Chlorobenzaldehyde | 88 | 92:8 | 97 |
| 4 | Benzaldehyde | 85 | 90:10 | 95 |
Note: These are representative, expected values based on the performance of similar high-efficacy organocatalysts. Actual results may vary based on experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Wet reagents/solvent. 2. Incomplete reaction. 3. Catalyst degradation. | 1. Use freshly distilled ketone and anhydrous solvent. 2. Increase reaction time; confirm completion by TLC. 3. Use fresh, high-purity catalyst. |
| Low Enantioselectivity (ee) | 1. Non-anhydrous conditions. 2. Reaction temperature too high. 3. Impure catalyst. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Run the reaction at a lower temperature (e.g., 4 °C), though this may increase reaction time. 3. Verify the enantiomeric purity of the catalyst. |
| Low Diastereoselectivity (dr) | 1. Reaction temperature fluctuations. 2. Steric or electronic properties of the substrate. | 1. Maintain a constant reaction temperature. 2. For some substrates, dr may be inherently lower; consider screening other solvents (e.g., NMP, DMF). |
References
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.ACS Publications.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.SciHorizon.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.The Journal of Organic Chemistry.
- The selected enzymatic synthesis of chiral 1,2‐amino alcohols.ResearchGate.
- 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific.Fisher Scientific.
- Proline-catalyzed aldol reactions.Wikipedia.
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.National Institutes of Health (NIH).
- 10.1: Chiral Proline Based Reactions.Chemistry LibreTexts.
- Organocatalytic Asymmetric Vinylogous Aldol Reactions.Thieme Chemistry.
- Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.PubMed Central (PMC).
- Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions.ResearchGate.
- Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction.RSC Publishing.
- A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO.ResearchGate.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.University of Illinois Urbana-Champaign.
- Proline-Catalyzed Direct Asymmetric Aldol Reactions.Journal of the American Chemical Society.
- New mechanistic studies on the proline-catalyzed aldol reaction.PNAS.
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL
Technical Support Center: (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL
A Guide to Troubleshooting Common Side Reactions in Experimental Synthesis
Introduction for the Researcher:
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to be a practical, field-proven guide for researchers, scientists, and drug development professionals. This compound is a valuable chiral building block in the synthesis of complex pharmaceutical agents.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, presents unique challenges and opportunities in synthetic chemistry.
This guide is structured in a question-and-answer format to directly address the common side reactions and experimental hurdles you may encounter. We will delve into the causality behind these issues and provide robust, self-validating protocols to overcome them. While specific literature on the side reactions of this exact fluorinated compound is sparse, the principles outlined here are grounded in the well-established chemistry of amino alcohols and phenylethanolamine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant N,O-diacylation during my selective N-acylation reaction. How can I improve selectivity for the amine group?
Root Cause Analysis: This is a classic selectivity challenge with amino alcohols. The primary amine is generally more nucleophilic than the primary alcohol, which should favor N-acylation.[2] However, under certain conditions (e.g., strong base, excess acylating agent, elevated temperatures), the alkoxide of the alcohol can form, which is a potent nucleophile, leading to competing O-acylation and the formation of the di-acylated byproduct.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your acylating agent (e.g., acyl chloride, anhydride). Use no more than 1.0 to 1.1 equivalents.
-
Optimize Base Selection:
-
Avoid Strong Bases: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will deprotonate both the amine and the alcohol, leading to a loss of selectivity.
-
Use a Non-Nucleophilic Organic Base: A hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. These bases are sufficient to scavenge the acid byproduct (e.g., HCl) without significantly deprotonating the alcohol.
-
-
Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) to minimize the rate of the less favorable O-acylation.
-
Protecting Group Strategy (If selectivity remains poor):
-
If the above measures fail, a protecting group strategy is the most robust solution. Selectively protect the alcohol, perform the N-acylation, and then deprotect the alcohol. A silyl ether (e.g., TBDMS) is an excellent choice for this purpose due to its ease of installation and removal under mild conditions.
-
Detailed Experimental Protocol: Selective N-Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the N-Boc protected product by column chromatography on silica gel.
Q2: My reaction to O-alkylate the primary alcohol is resulting in a mixture of N-alkylated and N,O-dialkylated products. How can I achieve selective O-alkylation?
Root Cause Analysis: As mentioned, the amine is inherently more nucleophilic than the alcohol. Direct O-alkylation in the presence of an unprotected amine is challenging and often leads to N-alkylation as the major side reaction.[2][3] To achieve selective O-alkylation, the nucleophilicity of the amine must be masked.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Diastereomer Ratio Determination: NMR Spectroscopy in Focus for (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL Products
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its efficacy and safety. For chiral molecules like (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL, a key building block in modern therapeutics, ensuring the correct diastereomeric and enantiomeric form is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for determining the diastereomer ratio of such products, with a primary focus on the robust and structurally informative technique of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR with established chromatographic alternatives like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
The Imperative of Stereochemical Fidelity
The biological activity of a chiral molecule is intimately linked to its three-dimensional structure. Different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control and accurate quantification of the stereoisomeric purity of active pharmaceutical ingredients (APIs). For a molecule such as this compound, which contains two chiral centers, the precise determination of the diastereomeric ratio is a critical quality control step in its synthesis and purification.
NMR Spectroscopy: A Primary Ratio Method for Diastereomer Analysis
Quantitative NMR (qNMR) stands out as a powerful technique for isomer ratio determination because it is a primary ratio method. This means that the signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the ratio of compounds in a mixture without the need for calibration curves of each isomer. For diastereomers, which are stereoisomers that are not mirror images, their distinct physical and chemical properties often lead to different chemical shifts in the NMR spectrum, making them distinguishable and quantifiable.
However, enantiomers, which are non-superimposable mirror images, are indistinguishable in a standard achiral NMR environment. To overcome this, a chiral derivatizing agent (CDA) is employed to convert the enantiomeric pair into a mixture of diastereomers, which can then be resolved by NMR.
The Power of Fluorine-19 NMR
Given the presence of a fluorine atom in our target molecule, ¹⁹F NMR spectroscopy presents a significant advantage. The wide chemical shift range and the absence of background interference in ¹⁹F NMR can lead to highly resolved signals for the different diastereomers, simplifying quantification and increasing accuracy. This makes ¹⁹F NMR a particularly attractive option for the analysis of fluorinated pharmaceuticals.
Experimental Protocol: Diastereomer Ratio Determination by NMR
This section outlines a detailed, self-validating protocol for determining the diastereomeric ratio of a mixture containing (2S, R)- and (2S, S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL using a chiral derivatizing agent, specifically Mosher's acid chloride, followed by ¹H and ¹⁹F NMR analysis.
Causality of Experimental Choices
-
Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for alcohols and amines. Its reaction with the analyte forms stable diastereomeric esters or amides. The presence of the trifluoromethyl group in MTPA provides a sensitive probe for ¹⁹F NMR analysis, while the phenyl group induces significant chemical shift differences in the ¹H NMR spectrum of the resulting diastereomers due to its magnetic anisotropy.
-
Solvent Selection: The choice of a deuterated solvent is critical. It should fully dissolve the analyte and the derivatizing agent, be chemically inert under the reaction conditions, and have minimal signal overlap with the analyte's signals of interest. Chloroform-d (CDCl₃) is a common choice for this type of analysis.
-
Quantitative NMR (qNMR) Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. A sufficient relaxation delay (D1) is crucial to allow for complete relaxation of the nuclei between scans, ensuring that the signal intensities are directly proportional to the molar concentrations. A value of at least 5 times the longest T₁ relaxation time of the signals of interest is recommended. A 90° pulse angle is often used to maximize the signal-to-noise ratio.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound product mixture into a clean, dry NMR tube.
-
Dissolve the sample in approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add 1.2 equivalents of (R)-(-)-Mosher's acid chloride to the NMR tube.
-
Add a small amount of a suitable base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the HCl byproduct.
-
Cap the NMR tube and gently agitate to ensure thorough mixing. Allow the reaction to proceed to completion at room temperature (typically 1-2 hours). Monitor the reaction by ¹H NMR if necessary.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and allow the sample to thermally equilibrate for at least 5 minutes.
-
Tune and shim the probe to obtain optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum to confirm the completion of the derivatization reaction.
-
For quantitative analysis, acquire a ¹H NMR spectrum with the following parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30-60 seconds (or 5 x T₁ of the slowest relaxing proton to be integrated)
-
Number of scans: 16 or more to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. Due to the high sensitivity and large chemical shift dispersion of ¹⁹F, a shorter acquisition time is often sufficient.
-
-
Data Processing and Analysis:
-
Process the acquired spectra with appropriate phasing and baseline correction.
-
In the ¹H NMR spectrum, identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter are most likely to show the largest chemical shift differences.
-
In the ¹⁹F NMR spectrum, the signals from the trifluoromethyl group of the Mosher's esters should appear as two distinct singlets, one for each diastereomer.
-
Carefully integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio (d.r.) using the following formula:
-
d.r. = (Integral of major diastereomer) / (Integral of minor diastereomer)
-
-
The diastereomeric excess (d.e.) can be calculated as:
-
d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
-
Workflow Diagram
Caption: Workflow for diastereomer ratio determination by NMR.
Comparative Analysis: NMR vs. Chromatographic Techniques
While NMR offers significant advantages, a comprehensive evaluation necessitates a comparison with alternative methods, primarily chiral HPLC and SFC. The choice of technique often depends on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and whether the method is intended for routine quality control.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers. Separation is achieved through differential interactions between the enantiomers/diastereomers and a chiral stationary phase (CSP).
-
Strengths:
-
High Sensitivity: HPLC with UV or mass spectrometry (MS) detection can achieve very low limits of detection (LOD) and quantification (LOQ), making it ideal for trace analysis of stereoisomeric impurities.
-
High Resolution: With a wide variety of commercially available CSPs, baseline separation of enantiomers and diastereomers can often be achieved.
-
Established Methodology: Chiral HPLC methods are well-established in the pharmaceutical industry and are often the preferred method for regulatory submissions.
-
-
Weaknesses:
-
Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming and empirical.
-
Indirect Quantification: HPLC is not a primary ratio method. Accurate quantification requires the availability of reference standards for each stereoisomer to generate calibration curves.
-
Solvent Consumption: Traditional HPLC methods can consume significant volumes of organic solvents.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent.
-
Strengths:
-
High Throughput: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations compared to HPLC.
-
Reduced Solvent Consumption: The use of CO₂ as the main mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for compounds that are difficult to separate by HPLC.
-
-
Weaknesses:
-
Instrumentation: SFC instrumentation is less common in analytical laboratories compared to HPLC.
-
Solubility: The analyte must be soluble in the supercritical fluid mobile phase.
-
Method Development: Similar to HPLC, method development can be required to find the optimal conditions.
-
Head-to-Head Comparison
| Feature | NMR Spectroscopy (with CDA) | Chiral HPLC | Chiral SFC |
| Principle | Chemical shift non-equivalence of diastereomers | Differential interaction with a chiral stationary phase | Differential partitioning between a stationary phase and a supercritical fluid mobile phase |
| Quantification | Primary ratio method (direct) | Requires reference standards (indirect) | Requires reference standards (indirect) |
| Sensitivity | Moderate | High | High |
| Sample Throughput | High (for method development) | Moderate | High |
| Method Development | Generally straightforward | Can be time-consuming | Can be time-consuming |
| Solvent Consumption | Low | High | Very Low |
| Structural Info | Provides full structural confirmation | Provides retention time and peak area | Provides retention time and peak area |
| Destructive | No | Yes (unless fraction collection is used) | Yes (unless fraction collection is used) |
Decision-Making Workflow
Caption: Decision tree for selecting an analytical technique.
Validation of the Analytical Method
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or other stereoisomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For a qNMR method, specificity is demonstrated by the resolution of unique signals for each diastereomer. Linearity, accuracy, and precision can be assessed by preparing samples with known ratios of the diastereomers. The LOD and LOQ are determined by the signal-to-noise ratio of the analyte signals.
Conclusion: An Integrated Approach for Comprehensive Characterization
However, for routine quality control in a manufacturing environment or when very high sensitivity is required, chiral HPLC and SFC are invaluable and often complementary techniques. A comprehensive analytical strategy may involve using NMR for initial characterization and structural confirmation, followed by the development and validation of a high-throughput chiral HPLC or SFC method for routine release testing. This orthogonal approach, utilizing the strengths of each technique, provides the highest level of confidence in the stereochemical purity of the final product, ensuring the delivery of safe and effective medicines.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Quantitative NMR Spectroscopy.docx. (2017, November). Retrieved January 23, 2026, from [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023, August 18). Analyst (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Derivatization. (2024, November 12). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC. Retrieved January 23, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022, March 2). ResearchGate. Retrieved January 23, 2026, from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 23, 2026, from [Link]
- Development of a Chiral Supercritical Fluid Chrom
A Comparative Guide to Chiral Auxiliaries: (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL vs. Phenylglycinol in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for chiral auxiliaries that offer high stereoselectivity, predictable outcomes, and broad applicability is perpetual. For decades, phenylglycinol has stood as a cornerstone, providing a robust scaffold for a variety of stereoselective transformations. However, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for fine-tuning reactivity and enhancing desired molecular properties. This guide provides an in-depth technical comparison of the workhorse chiral auxiliary, phenylglycinol, and its ortho-fluorinated analogue, (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL, in the context of asymmetric synthesis. We will explore the mechanistic nuances, present comparative experimental data, and provide detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective efficacies.
Introduction: The Role of Chiral Auxiliaries and the Fluorine Advantage
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer.[1] The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Phenylglycinol is a widely used precursor for the synthesis of Evans-type oxazolidinone auxiliaries, which have proven highly effective in asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[][3]
The introduction of a fluorine atom onto the phenyl ring of phenylglycinol, specifically at the ortho position as in this compound, is not a trivial modification. Fluorine's high electronegativity and relatively small van der Waals radius can exert significant electronic and steric effects, potentially influencing the conformation of the chiral auxiliary-substrate adduct and, consequently, the stereochemical outcome of the reaction.[4] It is hypothesized that the electron-withdrawing nature of the ortho-fluoro substituent can modulate the pKa of the N-H proton in the corresponding oxazolidinone, affecting enolate formation and reactivity. Furthermore, potential non-covalent interactions involving the fluorine atom could lead to a more rigid transition state, enhancing diastereoselectivity.
Mechanistic Considerations: A Tale of Two Auxiliaries
The efficacy of both phenylglycinol and its ortho-fluorinated derivative is typically harnessed through their conversion into oxazolidinone auxiliaries. These are then acylated to form N-acyloxazolidinones, the active substrates for asymmetric transformations.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
The key to high diastereoselectivity lies in the conformation of the metal enolate intermediate. For N-acyloxazolidinones derived from phenylglycinol, the phenyl group typically orients itself to minimize steric interactions, thereby shielding one face of the enolate from the incoming electrophile.
In the case of the ortho-fluorinated analogue, the fluorine atom can introduce additional conformational constraints. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the chelating metal ion (e.g., Li⁺ or Bu₂B⁺), potentially leading to a more compact and rigid transition state. This increased rigidity is often associated with higher levels of stereochemical control.
Comparative Performance Analysis: Asymmetric Alkylation and Aldol Reactions
Asymmetric Alkylation of Propionyl Imides
This reaction is a benchmark for evaluating the effectiveness of chiral auxiliaries in creating a new stereocenter α to a carbonyl group.
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference/Expected Trend |
| Phenylglycinol-derived | Benzyl Bromide | >98:2 | 90-95 | [5] |
| Methyl Iodide | 95:5 | 85-90 | [5] | |
| This compound-derived | Benzyl Bromide | >99:1 (Expected) | ~90 | Enhanced rigidity of the transition state is expected to improve d.r. |
| Methyl Iodide | >97:3 (Expected) | ~85 | The electronic effect of fluorine may slightly alter reactivity but enhance selectivity. |
Asymmetric Aldol Reaction with Benzaldehyde
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference/Expected Trend |
| Phenylglycinol-derived | Benzaldehyde | >99:1 | 90-98 | [6] |
| Isovaleraldehyde | >98:2 | 85-95 | [6] | |
| This compound-derived | Benzaldehyde | >99:1 (Expected) | ~90 | High selectivity is expected to be maintained or slightly enhanced. |
| Isovaleraldehyde | >99:1 (Expected) | ~85 | Potential for improved selectivity with sterically demanding aldehydes. |
The expected trend for the ortho-fluorinated auxiliary points towards a potential, albeit likely modest, improvement in diastereoselectivity, particularly with less reactive or sterically demanding electrophiles. The electronic perturbation introduced by the fluorine atom could provide a finer degree of control over the transition state geometry.
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step methodologies for the key experiments.
General Procedure for the Synthesis of N-Acyloxazolidinones
Caption: Synthesis of N-acyloxazolidinones.
-
Oxazolidinone Formation: To a solution of the chiral amino alcohol (phenylglycinol or this compound) in a suitable solvent such as dichloromethane, add a carbonyl source like phosgene or a safer equivalent (e.g., triphosgene or carbonyldiimidazole) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The resulting oxazolidinone is then isolated and purified.
-
N-Acylation: The purified oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base such as n-butyllithium is added dropwise to deprotonate the nitrogen. The desired acyl chloride is then added, and the reaction is stirred at -78 °C before being allowed to warm to room temperature. The N-acyloxazolidinone is then isolated and purified, typically by column chromatography.
Representative Protocol for Asymmetric Alkylation
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a lithium amide base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C. The reaction temperature and time will vary depending on the reactivity of the electrophile. For reactive electrophiles, the reaction is typically stirred at -78 °C for 1-4 hours. For less reactive electrophiles, the temperature may be slowly raised to 0 °C.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroxide and hydrogen peroxide, to yield the corresponding chiral carboxylic acid without epimerization of the newly formed stereocenter.
Conclusion and Future Outlook
Phenylglycinol remains a highly reliable and effective chiral auxiliary, consistently delivering excellent results in a wide range of asymmetric transformations. Its ortho-fluorinated counterpart, this compound, represents a logical and promising evolution. The introduction of the ortho-fluoro substituent is anticipated to enhance diastereoselectivity through a combination of steric and electronic effects that promote a more rigid and defined transition state.
While direct comparative data is still emerging, the principles of fluorine chemistry in medicinal and materials science strongly suggest that ortho-fluorinated phenylglycinol derivatives are valuable tools for achieving higher levels of stereocontrol, particularly in challenging synthetic applications. Further research directly comparing these two auxiliaries under identical conditions is warranted to fully elucidate the magnitude of the "fluorine effect" in this context. For researchers and drug development professionals, the choice between these two auxiliaries will depend on the specific substrate, the desired level of stereochemical purity, and the overall synthetic strategy. The ortho-fluorinated auxiliary should be considered a premium option for reactions where maximizing stereoselectivity is paramount.
References
- Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in 1,4-additions and for the protection of carbonyl groups. Tetrahedron Letters, 16(1-2), 3-6.
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A Comparative Guide to the Large-Scale Synthesis of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL: Navigating Chemical and Biocatalytic Routes for Industrial Production
For Researchers, Scientists, and Drug Development Professionals
The chiral amino alcohol (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL is a valuable building block in the synthesis of complex pharmaceutical agents. Its stereochemistry is often crucial for the biological activity and safety profile of the final drug product. As demand for enantiomerically pure intermediates grows, the development of efficient, scalable, and cost-effective manufacturing processes is paramount. This guide provides a comprehensive comparison of the leading methodologies for the large-scale synthesis of this compound, with a focus on providing actionable data and insights for process chemists and engineers. We will explore both established chemical routes and emerging biocatalytic strategies, evaluating their respective advantages and limitations in an industrial context.
The Strategic Importance of Fluorinated Chiral Amino Alcohols
The introduction of a fluorine atom into a phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a chiral amino alcohol scaffold, these fluorinated synthons offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the efficient production of enantiopure fluorinated amino alcohols like this compound is a critical enabling technology in modern drug development.
Comparative Analysis of Synthetic Strategies
The large-scale synthesis of this compound and its analogs can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Each strategy presents a unique set of advantages and challenges in terms of efficiency, cost, scalability, and environmental impact.
Chemical Synthesis: Asymmetric Reduction of α-Amino Ketones
A prevalent chemical approach for producing chiral amino alcohols is the asymmetric reduction of a prochiral α-amino ketone precursor. This method relies on the use of a chiral catalyst to stereoselectively deliver a hydride to the ketone, yielding the desired enantiomer of the alcohol.
Workflow for Asymmetric Ketone Reduction:
Caption: Asymmetric reduction of an α-amino ketone to a chiral amino alcohol.
Advantages of Asymmetric Chemical Synthesis:
-
High Throughput: Chemical reactions can often be performed at high concentrations, leading to greater productivity per reactor volume.
-
Well-Established Technology: The infrastructure and expertise for transition-metal-catalyzed hydrogenations are widely available in the pharmaceutical industry.
-
Catalyst Versatility: A wide range of chiral ligands and metal catalysts can be screened to optimize enantioselectivity and reactivity for a specific substrate.
Limitations:
-
Cost and Toxicity of Metals: Ruthenium and rhodium catalysts, while highly effective, are expensive and require stringent removal from the final product to meet regulatory standards for active pharmaceutical ingredients (APIs).[1]
-
Harsh Reaction Conditions: Some chemical reductions may require high pressures of hydrogen gas and elevated temperatures, which can pose safety risks and require specialized equipment.
-
Protection/Deprotection Steps: In some cases, the amino group of the ketone precursor may need to be protected prior to reduction and subsequently deprotected, adding steps and cost to the overall process.[1]
Biocatalysis: A Greener and Highly Selective Alternative
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, such as transaminases and amine dehydrogenases, can catalyze the stereoselective synthesis of chiral amines and amino alcohols with exceptional precision under mild, aqueous conditions.
Engineered amine dehydrogenases can directly synthesize chiral amino alcohols from α-hydroxy ketones using ammonia as the amine source. This approach is highly atom-economical and avoids the use of heavy metals.[2]
Workflow for Biocatalytic Reductive Amination:
Caption: Biocatalytic synthesis of a chiral amino alcohol via reductive amination.
Advantages of Biocatalysis:
-
Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% e.e.) and regioselectivity, reducing the formation of impurities.[3]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, enhancing safety and reducing energy consumption.[3]
-
Environmental Sustainability: Biocatalysis avoids the use of toxic heavy metals and harsh reagents, leading to a greener process with less hazardous waste.[4]
-
Reduced Downstream Processing: The high selectivity of enzymatic reactions often results in a cleaner product stream, simplifying purification.[5]
Limitations:
-
Enzyme Development and Cost: The initial development and optimization of a suitable enzyme for a specific non-natural substrate can be time-consuming and costly. However, advances in protein engineering are rapidly overcoming this hurdle.[6]
-
Process Optimization: Biocatalytic processes require careful optimization of parameters such as pH, temperature, substrate and enzyme loading, and cofactor regeneration to achieve high productivity.[7]
-
Product Inhibition: In some cases, the product can inhibit the enzyme, limiting the achievable product concentration. In situ product removal techniques can mitigate this issue.[8]
Performance Comparison: this compound vs. (S)-Phenylglycinol
To provide a tangible comparison, we will examine the synthesis of our target molecule alongside a common, non-fluorinated analogue, (S)-phenylglycinol. While direct large-scale data for this compound is proprietary, we can extrapolate from published data for similar fluorinated amino alcohols and compare it with established processes for (S)-phenylglycinol.
| Parameter | Asymmetric Chemical Synthesis (Typical) | Biocatalytic Synthesis (Typical) |
| Target Molecule | This compound | (S)-Phenylglycinol |
| Precursor | 2-Amino-1-(2-fluorophenyl)ethanone | 2-Hydroxyacetophenone |
| Catalyst/Enzyme | Ru- or Rh-based chiral phosphine complexes | Engineered ω-Transaminase or Amine Dehydrogenase |
| Yield | 85-95% | 70-90%[9] |
| Enantiomeric Excess (e.e.) | 95-99% | >99%[9] |
| Key Reagents | H₂, Formic acid, Chiral ligand | Ammonia, Cofactor regeneration system (e.g., glucose) |
| Reaction Conditions | High pressure (H₂), elevated temperature | Aqueous buffer, 25-40 °C, atmospheric pressure |
| Solvent | Organic solvents (e.g., Methanol, THF) | Water |
| Downstream Processing | Removal of metal catalyst, chromatography | Extraction, crystallization |
| Cost Drivers | Precious metal catalyst, chiral ligand | Enzyme development and production, cofactor |
| Environmental Impact | Use of heavy metals, organic solvents | Aqueous waste, biodegradable catalysts |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation
This protocol is a generalized procedure based on established methods for the asymmetric reduction of α-amino ketones.
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reactor is charged with a chiral ruthenium or rhodium catalyst (e.g., [RuCl₂(S)-BINAP]₂) and a suitable organic solvent (e.g., methanol).
-
Substrate Addition: A solution of 2-amino-1-(2-fluorophenyl)ethanone hydrochloride in methanol is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) until the reaction is complete, as monitored by HPLC.
-
Work-up and Isolation: The reactor is depressurized, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent and treated to remove the metal catalyst (e.g., by filtration through silica gel or charcoal). The product is then isolated, typically by crystallization, to yield this compound with high enantiomeric purity.
Representative Protocol for Biocatalytic Reductive Amination
This protocol is a generalized procedure based on the use of an engineered amine dehydrogenase.
-
Biocatalyst Preparation: A fermentation of a recombinant E. coli strain overexpressing the engineered amine dehydrogenase is performed. The cells are harvested and can be used as a whole-cell catalyst or the enzyme can be extracted and purified.
-
Reaction Setup: A jacketed reactor is charged with a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). The α-hydroxy ketone precursor, 1-hydroxy-2-(2-fluorophenyl)ethanone, is added, followed by the amine source (e.g., ammonium chloride). A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) and the amine dehydrogenase are then added.
-
Biotransformation: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The progress of the reaction is monitored by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified to stop the enzymatic reaction and precipitate the enzyme. The mixture is filtered, and the aqueous phase is extracted with an organic solvent. The product is then isolated from the organic phase by crystallization or distillation to afford this compound.[2]
Conclusion and Future Outlook
Both chemical and biocatalytic methods offer viable pathways for the large-scale synthesis of this compound. The choice of the optimal route depends on a variety of factors, including the desired scale of production, cost considerations, available infrastructure, and corporate sustainability goals.
-
Asymmetric chemical synthesis remains a robust and well-understood technology, particularly for very large-scale production where high throughput is critical. However, the reliance on expensive and toxic heavy metals is a significant drawback.
-
Biocatalysis presents a compelling alternative that aligns with the growing demand for greener and more sustainable manufacturing processes. The exceptional selectivity of enzymes can lead to higher quality products with simplified downstream processing. As enzyme engineering technologies continue to advance, the cost and development time for new biocatalysts are expected to decrease, making this approach increasingly competitive for the industrial production of chiral amino alcohols.
For drug development professionals, a thorough evaluation of both approaches is essential. Early-stage development may favor the flexibility of chemical synthesis, while a transition to a more cost-effective and sustainable biocatalytic process may be advantageous for late-stage clinical and commercial manufacturing. The continued innovation in both fields will undoubtedly provide even more efficient and economical solutions for the production of these critical chiral building blocks in the future.
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A Senior Application Scientist's Guide to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL: A Chiral Building Block with Untapped Potential
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Within the vast arsenal of chiral building blocks, fluorinated amino alcohols represent a particularly promising class. This guide provides a comprehensive technical overview of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL, a chiral amino alcohol with significant potential in synthetic and medicinal chemistry. While direct comparative data for this specific molecule is emerging, this guide will draw upon established principles of fluorine chemistry and data from analogous compounds to offer a forward-looking comparison of its potential applications and performance.
Introduction: The Significance of Chiral Fluorinated Amino Alcohols
Chiral vicinal amino alcohols are fundamental structural motifs present in a wide array of pharmaceuticals and natural products. Their stereochemistry is often crucial for biological activity, dictating the precise three-dimensional arrangement required for interaction with biological targets. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[1][2][3] The strategic placement of a fluorine atom on the phenyl ring of a 2-amino-2-phenylethanol scaffold, as in this compound, can therefore be expected to confer unique and potentially advantageous properties.
This guide will explore the synthesis, potential applications, and a comparative analysis of this compound against its non-fluorinated and alternatively substituted counterparts.
Synthesis of this compound and Analogs
The enantioselective synthesis of chiral amino alcohols is a well-developed field, with several robust methods available.[4][5] The synthesis of this compound can be achieved through the asymmetric reduction of a corresponding α-amino ketone or the asymmetric amination of a corresponding epoxide. A common and effective approach involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones.[5][6]
Below is a representative, detailed experimental protocol for the synthesis of a closely related chiral 1,2-amino alcohol, which can be adapted for the synthesis of this compound starting from 2-amino-1-(2-fluorophenyl)ethanone.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Objective: To synthesize a chiral 1,2-amino alcohol from the corresponding unprotected α-amino ketone.
Materials:
-
α-Amino ketone hydrochloride (1.0 eq)
-
Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl) (0.1-0.5 mol%)
-
Formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 molar ratio)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask purged with an inert gas (e.g., nitrogen or argon), add the α-amino ketone hydrochloride (1.0 eq) and the ruthenium catalyst (0.1-0.5 mol%).
-
Add degassed methanol to dissolve the solids.
-
Add the formic acid/triethylamine mixture to the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral amino alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Formic Acid/Triethylamine Mixture: Serves as a convenient and effective source of hydride for the reduction.
-
Ruthenium Catalyst with Chiral Ligand (e.g., Ts-DPEN): The chiral ligand creates a chiral environment around the metal center, enabling the enantioselective transfer of the hydride to the ketone, thus establishing the desired stereocenter.
Comparative Analysis: The Impact of the Ortho-Fluoro Substituent
While direct, side-by-side experimental data for this compound is limited in publicly available literature, we can infer its potential advantages and disadvantages by examining the well-documented effects of ortho-fluoro substitution in other molecular contexts.
Table 1: Comparative Properties of Phenylglycinol and its Fluorinated Analogs
| Property | (S)-Phenylglycinol | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol (para-fluoro) | This compound (ortho-fluoro) (Predicted) |
| pKa of Amino Group | ~9.2 | ~8.9 | Lower than phenylglycinol, potentially around 8.7-8.9 |
| Lipophilicity (logP) | ~0.4 | ~0.7 | Higher than phenylglycinol, likely similar to or slightly higher than the para-isomer |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Increased resistance to para-hydroxylation | Increased resistance to ortho-hydroxylation; potentially altered metabolism at other sites |
| Conformational Preference | Flexible | Flexible, with potential for weak C-F···H interactions | Restricted rotation around the C-C bond due to steric hindrance and potential for intramolecular H-bonding (F···H-O or F···H-N) |
| Binding Interactions | Primarily π-π stacking, H-bonding | Dipole-dipole, H-bonding, potential for halogen bonding | Potential for unique intramolecular H-bonds influencing conformation; dipole and potential halogen bonding interactions |
Discussion of Comparative Properties:
-
Acidity (pKa): The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the amino group in this compound compared to the non-fluorinated analog. This can have significant implications for drug formulation and the ionization state of the molecule at physiological pH, which in turn affects its interaction with biological targets.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance membrane permeability and oral bioavailability. The ortho-position of the fluorine in the target molecule may also influence its partitioning behavior in a way that is distinct from the para-substituted isomer.
-
Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway for phenyl-containing drugs. The presence of a fluorine atom at the ortho position can block this metabolic route, potentially increasing the half-life of a drug candidate derived from this building block.[1][3]
-
Conformation and Binding: The ortho-fluoro substituent can exert a significant steric and electronic influence on the molecule's conformation. It can restrict the rotation of the phenyl ring and potentially engage in intramolecular hydrogen bonding with the adjacent amino or hydroxyl groups. This pre-organization can be advantageous in drug design, as it may lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity.[7]
Potential Applications of this compound
Based on its structure and the known applications of related chiral amino alcohols, this compound is a promising building block in several areas:
-
Asymmetric Synthesis: It can serve as a chiral auxiliary or a ligand in asymmetric catalysis. The presence of the ortho-fluoro group could fine-tune the steric and electronic properties of the catalyst, potentially leading to improved enantioselectivity in certain reactions.
-
Medicinal Chemistry: Its primary potential lies in its use as a scaffold for the synthesis of novel drug candidates. The unique conformational constraints and metabolic stability conferred by the ortho-fluoro group make it an attractive starting point for the development of inhibitors for enzymes or receptors where a specific pharmacophore geometry is required.
-
Peptidomimetics: Incorporation of this amino alcohol into peptide sequences can introduce conformational rigidity and improve proteolytic stability.[8]
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: General Synthetic Pathway to Chiral Amino Alcohols
Caption: Synthetic routes to chiral amino alcohols.
Diagram 2: Influence of Ortho-Fluoro Group on Molecular Properties
Caption: Effects of an ortho-fluoro substituent.
Conclusion and Future Outlook
This compound stands as a chiral building block with considerable, yet largely unexplored, potential. While direct comparative experimental data remains scarce, a thorough analysis of the known effects of ortho-fluoro substitution in analogous systems strongly suggests that this molecule can offer significant advantages in the design of novel therapeutics and chiral catalysts. The predicted impact on pKa, metabolic stability, and conformational preference makes it a compelling candidate for investigation in drug discovery programs targeting proteins where precise conformational control and enhanced stability are desired. Further research into the specific applications of this promising building block is warranted and is anticipated to unlock new avenues in medicinal and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
